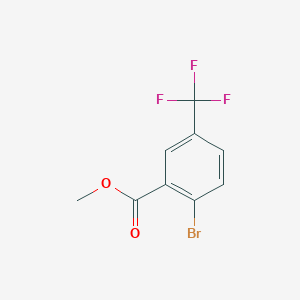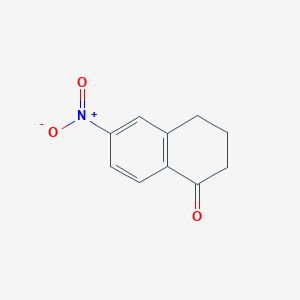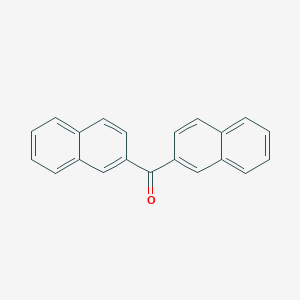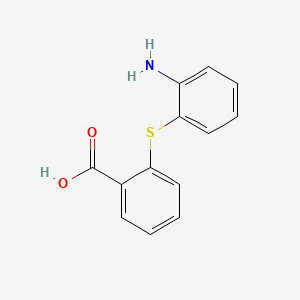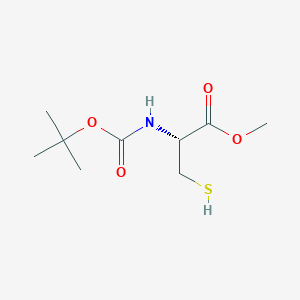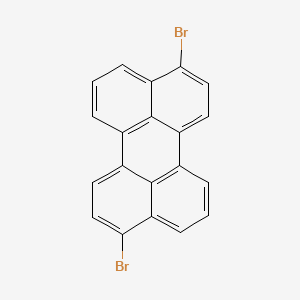
3,9-Dibromoperylene
Übersicht
Beschreibung
3,9-Dibromoperylene is a polycyclic aromatic hydrocarbon (PAH) and is a member of the perylene family. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 145°C. This compound is an important compound in organic synthesis, and has been used in the production of dyes, pigments, and other materials. It has also been used in the study of the structure and properties of polymers, and in the development of new materials. In addition, this compound has potential applications in the field of biomedicine.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
3,9-Dibromoperylene has been studied for its crystal and molecular structure, providing valuable insights into its chemical properties. The X-ray diffractometer data revealed its monoclinic crystal structure, assisting in understanding its physical characteristics (Uchida et al., 1979).
Fluorescence Studies
This compound has been a subject of interest in fluorescence studies. Triplet energy transfer sensitized fluorescence of this compound (DBP) was observed, indicating its potential for analytical applications due to its high quantum yield of fluorescence (Löhmannsröben & Salthammer, 1989).
Molecular Electronics
This compound has been utilized in synthesizing perylene-based donor-acceptor-donor (D-A-D) compounds, exploring the intramolecular charge transfer effects. This research provides insights into emission color tuning in molecular electronics (Ahn, Kim, & Wee, 2019).
Rotational Diffusion Analysis
Studies comparing fluorescence anisotropy decay of 3,9-DBP in glycerol with other compounds have provided data on the anisotropy of rotational diffusion, contributing to a deeper understanding of its molecular dynamics (Szubiakowski et al., 1996).
Synthesis and Characterization
Research has also focused on the synthesis of regioisomerically pure this compound derivatives, which are valuable for developing new compounds with varied functional applications (Sengupta et al., 2014).
Organic Electronics
The use of this compound in the synthesis of perylene diimides and their derivatives has been explored for applications in organic electronics. These materials have shown promise in photovoltaic devices and field-effect transistors due to their high electron mobility and absorption coefficients (Huang, Barlow, & Marder, 2011).
Wirkmechanismus
Target of Action
It’s known that 3,9-dibromoperylene is used as an intermediate in the production of organic dyes and optoelectronic devices .
Biochemical Pathways
It’s known that this compound exhibits good optical properties and stability, making it suitable for use in organic light-emitting diodes (oleds) and dye-sensitized solar cells (dsscs) .
Pharmacokinetics
It’s known that this compound is a deep red solid that is almost insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dry, cool, and well-ventilated place, away from fire sources and oxidizing agents . These conditions help maintain the stability and efficacy of this compound.
Eigenschaften
IUPAC Name |
3,9-dibromoperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLAQSRFBRURHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473914 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56752-35-3 | |
| Record name | 3,9-dibromoperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,9-Dibromoperylene?
A: this compound [] is a halogenated aromatic compound with the molecular formula C20H10Br2.
Q2: How does the structure of this compound influence its fluorescence properties?
A: The presence of bromine atoms in this compound significantly impacts its fluorescence. Studies [, ] have shown that it exhibits fluorescence anisotropy decay, making it valuable as a probe for studying viscosity. The bromine atoms' heavy atom effect influences the excited state dynamics and contributes to these properties.
Q3: Has this compound been explored for its potential in organic electronics?
A: Yes, research [] has investigated this compound as a building block for donor-acceptor-donor (D-A-D) systems in organic electronics. By attaching electron-donating groups to the 3,9-positions, the researchers were able to tune the energy band gaps and emission colors of the resulting compounds. This highlights the potential of this compound as a precursor for developing new organic electronic materials.
Q4: What analytical techniques are commonly employed to study this compound?
A4: Several analytical methods are crucial for studying this compound:
- X-ray Diffraction: Used to determine the crystal and molecular structure [].
- Fluorescence Spectroscopy: Utilized to investigate its fluorescence properties and anisotropy decay, particularly in viscosity studies [, ].
- DFT Calculations: Employed to understand the electronic structure and predict properties such as emission color [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



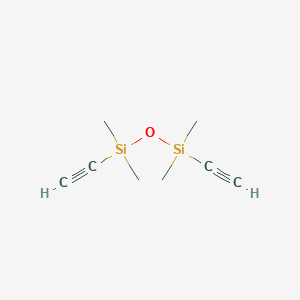


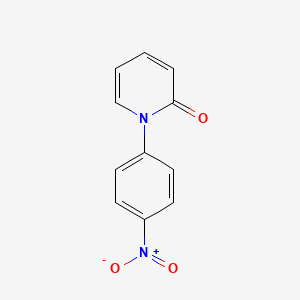

![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)
